1-Amino-3-(3-methylphenyl)propan-2-ol
Description
Properties
IUPAC Name |
1-amino-3-(3-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)6-10(12)7-11/h2-5,10,12H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOKUFDBLCUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(3-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-(3-methylphenyl)-2-oxopropan-1-amine, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is favored for its efficiency and scalability, allowing for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the compound to its corresponding alcohols or amines using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1-Amino-3-(3-methylphenyl)propan-2-ol is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to act as a chiral building block allows for the development of enantiomerically pure drugs, which is crucial in enhancing therapeutic efficacy and minimizing side effects. The compound's structural features facilitate modifications that can lead to novel drug candidates targeting specific biological pathways.
Biochemical Research
The compound is significant in biochemical studies aimed at understanding molecular interactions. Its hydroxyl and amino groups enable it to engage in hydrogen bonding and electrostatic interactions with proteins and enzymes. Research has focused on:
- Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
- Receptor Modulation : Preliminary investigations suggest that this compound can modulate neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Industrial Applications
In the industrial sector, this compound serves as a reagent in the production of specialty chemicals. Its role as an intermediate facilitates the synthesis of various compounds used in agrochemicals and fine chemicals. The compound's stability and solubility make it suitable for large-scale applications.
Case Study 1: Neuropharmacological Effects
A series of studies evaluated the neuropharmacological effects of this compound in animal models. The results indicated potential anxiolytic properties, suggesting its application in treating anxiety disorders. Behavioral assessments showed significant changes consistent with reduced anxiety levels.
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial properties of the compound against various bacterial strains demonstrated promising results. The compound exhibited significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent.
Summary of Scientific Research Applications
The applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used as an intermediate for synthesizing pharmaceuticals |
| Biochemical Research | Investigated for enzyme inhibition and receptor modulation |
| Industrial Applications | Employed in producing specialty chemicals |
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Phenoxy-Substituted Analogs
Key Observations :
- Lipophilicity: Phenoxy groups generally increase hydrophobicity, influencing solubility and membrane permeability .
Aromatic and Heterocyclic Variants
Key Observations :
Functionalized Derivatives in Pharmaceutical Research
- Aldose Reductase Inhibitors: Compounds like 1-Amino-2-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol () demonstrate the role of methoxybenzyl groups in enzyme inhibition, supported by NMR data and synthesis yields (~59%) .
- β-Adrenoceptor Blockers: Chlorinated analogs (e.g., 1-chloro-3-(piperidin-1-yl)propan-2-ol) highlight the importance of halogenation and amine substitution in cardiovascular drug design .
Biological Activity
1-Amino-3-(3-methylphenyl)propan-2-ol, often referred to as a chiral amino alcohol, has garnered attention due to its potential biological activities. This compound is structurally characterized by an amino group, a hydroxyl group, and a phenyl ring with a methyl substituent, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H15NO
- Molecular Weight : 165.23 g/mol
- Structure : The compound features a propanol backbone with an amino group at one end and a 3-methylphenyl group at the other.
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : The presence of the amino and hydroxyl groups facilitates hydrogen bonding, potentially enhancing binding affinity to various enzymes and receptors. This characteristic may modulate enzymatic activity or receptor signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's anticancer properties are under investigation. Some derivatives of amino alcohols have shown cytotoxic effects against cancer cell lines such as melanoma and breast cancer cells. For instance, related compounds exhibited IC50 values indicating significant cytotoxicity, suggesting that 1-amino derivatives could also be promising in cancer therapy .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may have neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various amino alcohols, including derivatives similar to 1-amino compounds. Results showed promising activity against resistant strains of bacteria, indicating potential for development into therapeutic agents .
- Cytotoxicity Assessment : In a cytotoxicity study involving human cancer cell lines, derivatives of 1-amino compounds were tested using MTT assays. The results indicated that some derivatives had significant anticancer activity with IC50 values lower than those of established chemotherapeutics .
Research Findings Summary Table
Q & A
Q. Basic Research Focus
- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyl at δ 2.5–3.5 ppm) and confirm stereochemistry in chiral derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHNO = 165.23 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration in enantiopure forms, critical for structure-activity relationship (SAR) studies .
How does this compound interact with biological systems, and what are its primary biochemical targets?
Q. Basic Research Focus
- Enzyme Inhibition : The amino alcohol moiety binds to active sites of oxidoreductases (e.g., alcohol dehydrogenases) via hydrogen bonding, altering cofactor (NAD+/NADH) interactions .
- Cytotoxicity Protection : Tertiary amine derivatives inhibit choline uptake in neuronal cells, potentially mitigating oxidative stress (IC values range: 10–50 μM) .
- Receptor Modulation : Structural analogs show affinity for serotonin (5-HT) and dopamine receptors, suggesting psychopharmacological applications .
How do stereochemical variations (e.g., enantiomers) affect the biological activity of this compound?
Q. Advanced Research Focus
- Enantiomer-Specific Binding : The (1S,2R)-enantiomer exhibits 3–5× higher affinity for serotonin receptors compared to (1R,2S), attributed to spatial alignment with receptor pockets .
- Chiral Resolution : Use of chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases achieves baseline separation (α > 1.5) .
- Pharmacokinetics : (1S,2R)-enantiomer shows prolonged plasma half-life (t = 8.2 h) due to reduced hepatic clearance .
How can researchers resolve contradictions in reported pharmacological data for this compound?
Q. Advanced Research Focus
-
Structural Analog Comparison :
Compound Substituent Bioactivity (IC) Source 1-Amino-3-(4-methylphenyl)propan-2-ol 4-CH 28 μM (5-HT) 1-Amino-3-(2-methylphenyl)propan-2-ol 2-CH 45 μM (5-HT) Discrepancies arise from para-substituents enhancing receptor fit. -
Experimental Design : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
What reaction mechanisms govern substitution and oxidation pathways in derivatives of this compound?
Q. Advanced Research Focus
- Nucleophilic Substitution : The amino group undergoes SN2 reactions with alkyl halides (e.g., benzyl chloride) in DMF at 60°C, yielding N-alkylated derivatives .
- Oxidation Pathways : KMnO oxidizes the hydroxyl group to a ketone (propan-2-one), while milder agents (e.g., Dess-Martin periodinane) retain the amino group .
- Mechanistic Studies : DFT calculations confirm transition-state stabilization in SN2 pathways (ΔG = 18–22 kcal/mol) .
How does the compound’s stability vary under different storage and experimental conditions?
Q. Advanced Research Focus
- pH Sensitivity : Degrades rapidly in acidic conditions (t < 24 h at pH 2) via protonation of the amino group, forming Schiff bases. Stable at pH 7–9 .
- Thermal Stability : Decomposes above 150°C, releasing CO and NH. Store at 4°C in inert atmospheres .
- Solubility : Highly soluble in polar solvents (water: 12 mg/mL; DMSO: 50 mg/mL) due to hydroxyl and amino groups .
What advanced applications exist for this compound in asymmetric catalysis or chiral synthesis?
Q. Advanced Research Focus
- Chiral Ligands : Enantiopure derivatives act as ligands in asymmetric hydrogenation (e.g., Rh-catalyzed ketone reduction, 90% ee) .
- Dynamic Kinetic Resolution : Racemization at the α-carbon enables single-enantiomer production in flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
